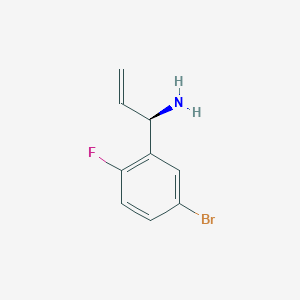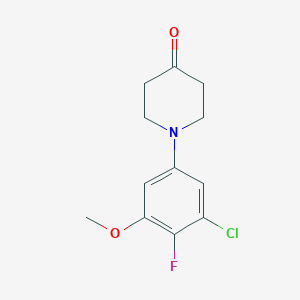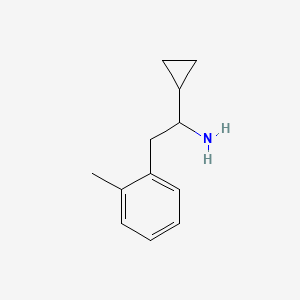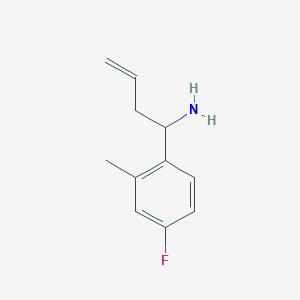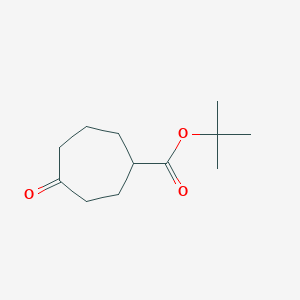
Tert-butyl 4-oxocycloheptanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-oxocycloheptanecarboxylate: is an organic compound with the molecular formula C12H20O3. It is a derivative of cycloheptanecarboxylate, featuring a tert-butyl ester group and a ketone functional group at the fourth position of the cycloheptane ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxocycloheptanecarboxylate typically involves the esterification of 4-oxocycloheptanecarboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-oxocycloheptanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or diols.
Substitution: Ester derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 4-oxocycloheptanecarboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ketone groups. It serves as a model substrate for investigating the mechanisms of esterases and ketoreductases.
Medicine: The compound’s derivatives may have potential applications in drug development. Its structural features make it a candidate for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-oxocycloheptanecarboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The ketone group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The molecular pathways involved include ester hydrolysis and ketone reduction, which are catalyzed by specific enzymes in biological systems.
Comparación Con Compuestos Similares
Tert-butyl 4-oxocyclohexanecarboxylate: Similar structure but with a six-membered ring instead of a seven-membered ring.
Tert-butyl 4-oxocyclopentanecarboxylate: Similar structure but with a five-membered ring.
Tert-butyl 4-oxocyclooctanecarboxylate: Similar structure but with an eight-membered ring.
Uniqueness: Tert-butyl 4-oxocycloheptanecarboxylate is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness affects its reactivity and the types of chemical transformations it can undergo, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
tert-butyl 4-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-12(2,3)15-11(14)9-5-4-6-10(13)8-7-9/h9H,4-8H2,1-3H3 |
Clave InChI |
JWMWCHUWKGLXRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCCC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




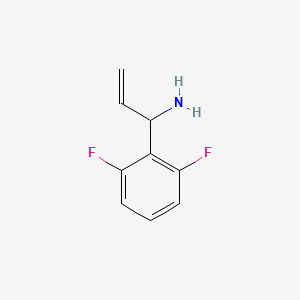
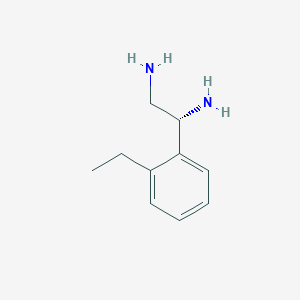
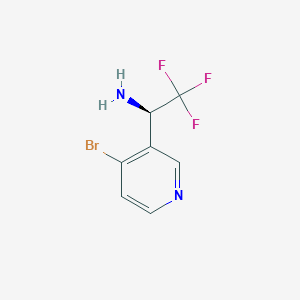
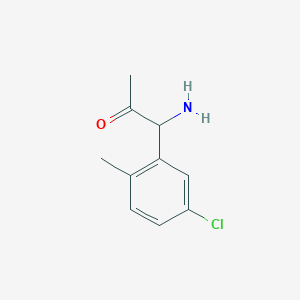
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
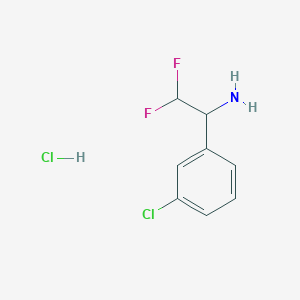
![(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
